N-[(2S)-1-hydroxy-3-methoxypropan-2-yl]-5-methyl-3-propan-2-yl-1H-pyrazole-4-carboxamide
Description
N-[(2S)-1-hydroxy-3-methoxypropan-2-yl]-5-methyl-3-propan-2-yl-1H-pyrazole-4-carboxamide is a synthetic organic compound with a unique molecular structure. It finds extensive use in various fields due to its potential biological activity and chemical reactivity.
Properties
IUPAC Name |
N-[(2S)-1-hydroxy-3-methoxypropan-2-yl]-5-methyl-3-propan-2-yl-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3/c1-7(2)11-10(8(3)14-15-11)12(17)13-9(5-16)6-18-4/h7,9,16H,5-6H2,1-4H3,(H,13,17)(H,14,15)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVULVGLGCCTLHE-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(C)C)C(=O)NC(CO)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1)C(C)C)C(=O)N[C@@H](CO)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The compound can be synthesized through a multi-step process. Initially, the pyrazole ring is constructed through cyclization reactions involving appropriate starting materials. Subsequent steps include functional group manipulations such as hydrolysis, methylation, and amidation to introduce the desired hydroxy, methoxy, methyl, and isopropyl groups. Industrial Production Methods : Industrial production may employ continuous flow synthesis techniques to enhance efficiency and yield. Optimized reaction conditions, including temperature control, choice of solvents, and catalysts, are crucial to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: Reduction of the pyrazole ring could yield dihydropyrazole derivatives.
Substitution Various nucleophiles can substitute the methoxy group under suitable conditions. : Substitution: Various nucleophiles can substitute the methoxy group under suitable conditions. Common Reagents and Conditions :
Oxidizing agents: Pyridinium chlorochromate (PCC)
Reducing agents: Sodium borohydride (NaBH₄)
Substitution conditions: Basic conditions with strong nucleophiles such as sodium methoxide (NaOCH₃) Major Products :
Oxidation leads to ketones.
Reduction forms dihydropyrazoles.
Substitution yields substituted derivatives with varied functional groups.
Scientific Research Applications
Chemistry : Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Biology : Investigated for potential activity in biological assays, including enzyme inhibition and receptor binding studies. Medicine : Potential therapeutic applications, especially in designing drugs targeting specific biochemical pathways. Industry : Utilized in the production of agrochemicals and materials science applications for its unique structural features.
Mechanism of Action
The compound’s mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. Its unique structure enables binding to these targets, modulating their activity. Pathways involved include inhibition of enzyme catalysis or alteration of receptor-ligand interactions, resulting in desired biological effects.
Comparison with Similar Compounds
Compared to other pyrazole derivatives, N-[(2S)-1-hydroxy-3-methoxypropan-2-yl]-5-methyl-3-propan-2-yl-1H-pyrazole-4-carboxamide is distinguished by its specific substituents, contributing to its unique reactivity and biological activity. Similar compounds include:
3-methyl-1H-pyrazole-4-carboxamide
5-methyl-3-isopropyl-1H-pyrazole-4-carboxamide
1-hydroxy-2-methoxypropane derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
